molecular formula C5H9ClF3N B12497864 1,1,1-Trifluoropent-4-en-2-amine hydrochloride

1,1,1-Trifluoropent-4-en-2-amine hydrochloride

Cat. No.: B12497864
M. Wt: 175.58 g/mol
InChI Key: NTXOWAXRHYWWNJ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoropent-4-en-2-amine hydrochloride is a chemical compound with the molecular formula C5H9ClF3N. It is characterized by the presence of trifluoromethyl and amine groups, making it a valuable intermediate in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoropent-4-en-2-amine hydrochloride typically involves the reaction of 1,1,1-trifluoropent-4-en-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve steps such as:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include:

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoropent-4-en-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

Scientific Research Applications

1,1,1-Trifluoropent-4-en-2-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoropent-4-en-2-amine hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, participating in the formation of new chemical bonds. Its trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoropent-4-en-2-amine hydrochloride is unique due to its combination of trifluoromethyl and amine groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in various chemical syntheses and applications .

Properties

Molecular Formula

C5H9ClF3N

Molecular Weight

175.58 g/mol

IUPAC Name

1,1,1-trifluoropent-4-en-2-amine;hydrochloride

InChI

InChI=1S/C5H8F3N.ClH/c1-2-3-4(9)5(6,7)8;/h2,4H,1,3,9H2;1H

InChI Key

NTXOWAXRHYWWNJ-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C(F)(F)F)N.Cl

Origin of Product

United States

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